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Compound of Interest

Compound Name: Renzapride hydrochloride

Cat. No.: B15573620

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of renzapride
hydrochloride against other serotonin (5-HT) receptors. The data presented is compiled from
various preclinical studies to offer an objective overview of its binding affinities and functional
activities, alongside those of other notable serotonin receptor modulators. Detailed
experimental methodologies for the key assays are also provided to support data interpretation
and future research.

Summary of Renzapride's Serotonergic Profile

Renzapride is a substituted benzamide with a dual mechanism of action, acting as a full
agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3] This profile
makes it a prokinetic agent with potential applications in gastrointestinal motility disorders.[2] Its
selectivity is a key aspect of its pharmacological character, distinguishing it from other
serotonergic agents.

Comparative Binding Affinity of Renzapride and
Other 5-HT Modulators

The following table summarizes the binding affinities (Ki, nM) of renzapride and selected
comparator compounds for various serotonin receptor subtypes. Lower Ki values indicate
higher binding affinity.
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Renza >10,00 115- No No No
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pride 0 477 Data Data Data
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>1,000 316 40 1,000 40 1,000
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Data compiled from multiple sources.[1][4][5][6] Values should be considered approximate as
experimental conditions can vary.

Functional Activity Profile

This table outlines the functional activity and potency (EC50 for agonists, pA2 for antagonists)
of renzapride at its primary targets.

Compound Receptor Functional Activity Potency

EC50: 11 uM (rat

Renzapride 5-HT4 Full Agonist
oesophagus)

. . pA2: ~8 (functional
Renzapride 5-HT3 Antagonist ]
studies)

EC50 and pA2 values can vary depending on the tissue and assay conditions.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways for the 5-HT4 and 5-HT3 receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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